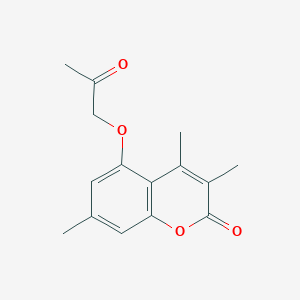

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide involves complex chemical processes, including palladium-mediated carbonylation and combinatorial synthesis techniques. For instance, analogs of this compound have been synthesized using a low concentration of carbon monoxide in a micro-autoclave technique, employing palladium-mediated carbonylation with tetrakis(triphenylphosphine)palladium, various amines, and iodobenzene or methyl iodide (Rahman & Långström, 2007).

Aplicaciones Científicas De Investigación

Binding Characteristics and Radioligand Development

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide has been explored in various studies for its binding characteristics and potential as a radioligand, particularly focusing on peripheral benzodiazepine receptors (PBRs). For instance, research involving derivatives like [3H]DAA1106, a selective ligand for PBRs, demonstrated its potent and selective binding, offering insights into the physiological relevance of PBR-mediated events (Chaki et al., 1999). Furthermore, the development of radioligands such as [(11)C]DAA1106 for PBR in mouse brain supports its potential for in vivo imaging and studying microglial activation in neurological conditions (Zhang et al., 2003).

Synthesis and Photoreactivity Studies

The compound's structural derivatives have also been subject to synthesis and photoreactivity studies, highlighting their potential in creating novel molecules. For example, molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide showed distinct photoreactivity, offering pathways for developing photoresponsive drugs or probes (Katritzky et al., 2003).

Neuropharmacological Evaluation

Significantly, the neuropharmacological evaluation of related compounds like DAA1097 and DAA1106 has revealed their anxiolytic properties without affecting spontaneous locomotor activity, indicating their potential as novel anxiolytic agents with selective action on PBRs (Okuyama et al., 1999).

Application in Alzheimer's Disease Research

Additionally, compounds like 18F-PBR06, derived from the core structure of N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide, have been utilized in Alzheimer's disease research. PET imaging with 18F-PBR06 has demonstrated its ability to detect alterations in translocator protein (TSPO) levels, a biomarker of microglial activation, in mouse models of Alzheimer's disease, suggesting its utility in understanding neuroinflammation and the progression of neurodegenerative diseases (James et al., 2015).

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c1-22(2)17(13-8-10-15(20)11-9-13)19(23)21-12-14-6-5-7-16(24-3)18(14)25-4/h5-11,17H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCKMWSFYNRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)